

Altiratinib tumor growth inhibition vs standard therapies

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Compound Focus: Altiratinib

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Altiratinib's Core Mechanism of Action

Altiratinib (also known as DCC-2701) is designed as a single agent that simultaneously targets multiple hallmarks of cancer. Its core mechanism involves the **balanced inhibition of three key receptor tyrosine kinases: MET, TIE2 (TEK), and VEGFR2** [1] [2] [3].

The table below summarizes its primary molecular targets and the therapeutic consequences of inhibiting them.

Molecular Target	Key Role in Cancer	Consequence of Inhibition by Altiratinib
MET	Tumor cell growth, invasion, and metastasis [1] [2]	Blocks tumor invasion and metastatic spread [1] [2]
VEGFR2	Tumor angiogenesis (formation of new blood vessels) [1] [2]	Inhibits angiogenesis, starving the tumor of nutrients [1] [2]
TIE2	Expressed on pro-angiogenic macrophages; promotes evasive resistance [4]	Disrupts tumor microenvironment-mediated drug resistance [1] [2] [4]

This multi-targeted approach allows **altiratinib** to attack the tumor directly while also disrupting the tumor microenvironment, which is a key source of resistance to standard therapies [1]. Furthermore, it exhibits **substantial blood-brain barrier penetration**, making it a candidate for treating brain cancers and brain metastases [1] [2].

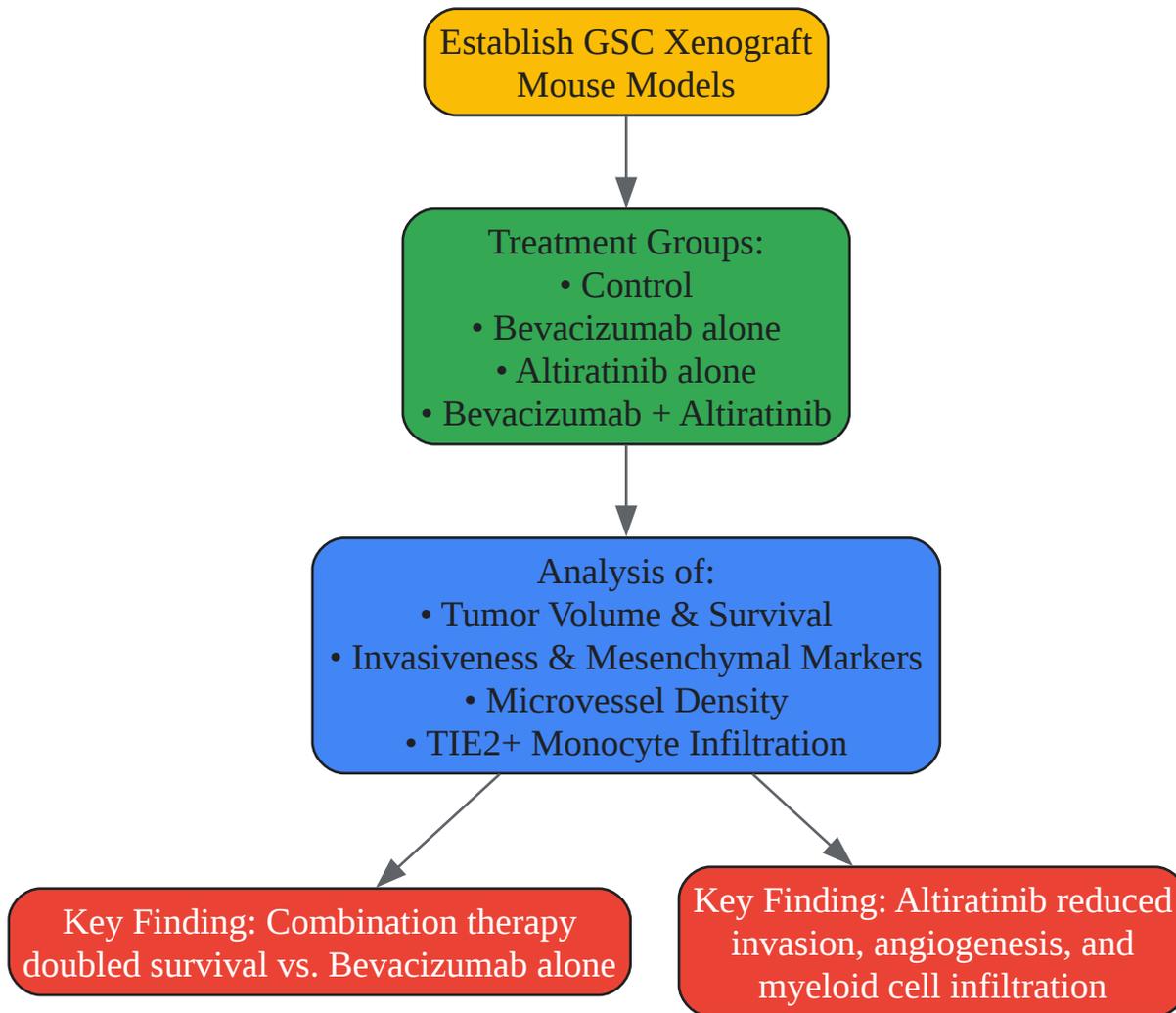
Case Study: Overcoming Resistance in Glioblastoma

The most compelling experimental data for **altiratinib** involves its activity against glioblastoma, particularly in overcoming resistance to the standard anti-angiogenic therapy, **bevacizumab** (Avastin) [4].

Experimental Workflow and Key Findings

Researchers used *in vitro* and *in vivo* xenograft mouse models implanted with human glioblastoma stem cells (GSCs). The studies compared treatment with a control, bevacizumab alone, **altiratinib** alone, and a combination of bevacizumab and **altiratinib** [4].

The flowchart below illustrates the experimental workflow and the key findings that demonstrate **altiratinib**'s effectiveness.



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Comparative Analysis with Standard Therapies

The following table compares the performance of **altiratinib** against standard therapy (bevacizumab) based on the glioblastoma preclinical studies.

Feature	Standard Therapy (Bevacizumab)	Altiratinib (Preclinical Data)
Primary Target	VEGF-A (ligand) [4]	MET, TIE2, VEGFR2 (receptors) [1] [2]
Effect on Angiogenesis	Initially inhibits, but resistance develops [4]	Inhibits angiogenesis via VEGFR2 blockade [4]

Feature	Standard Therapy (Bevacizumab)	Altiratinib (Preclinical Data)
Tumor Invasiveness	Increases as a resistance mechanism [4]	Suppresses invasion via MET inhibition [4]
Effect on TEMs	Can recruit TIE2-expressing monocytes (TEMs), promoting resistance [4]	Reduces TEM infiltration via TIE2 inhibition [4]
Therapeutic Durability	Resistance often develops [3] [4]	More durable response; targets multiple resistance pathways [3]
Key Preclinical Outcome	-	In combination with bevacizumab, doubled survival compared to bevacizumab alone [3] [4]

Key Differentiating Advantages of Altiratinib

Based on the analysis, the potential advantages of **altiratinib** over some standard therapies are:

- **Addressing Multiple Hallmarks Simultaneously:** Unlike many targeted therapies that focus on a single pathway, **altiratinib** is engineered to inhibit tumor initiation, progression, and key drug resistance mechanisms within the tumor microenvironment in a balanced manner [1] [2].
- **Overcoming Evasive Resistance:** By concurrently inhibiting VEGF, HGF/MET, and ANG/TIE2 pathways, **altiratinib** blocks several "escape routes" that tumors use to survive anti-angiogenic therapy [1] [3].
- **Inhibition of Wild-type and Mutant MET:** **Altiratinib** was shown to durably inhibit both wild-type and oncogenic mutant forms of MET, which can arise as a resistance mechanism to other MET inhibitors, potentially leading to a more durable therapy [3].

Future Research and Clinical Context

It is important to interpret these findings with the understanding that much of the compelling data is from **preclinical models**. While a Phase 1 clinical trial in cancer patients has been conducted (NCT02228811) [3], the search results do not contain subsequent clinical data that would confirm these benefits in humans. The

promising preclinical results position **altiratinib** as a candidate for further clinical investigation, particularly in combinations aimed at overcoming therapeutic resistance.

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